1,4-Benzenediol, 2,3-di-2-propenyl-
Description
Substituted 1,4-benzenediols are notable for applications in pharmaceuticals, polymers, and antioxidants, with substituents influencing reactivity, toxicity, and bioavailability .
Properties
CAS No. |
7330-76-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3-bis(prop-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H14O2/c1-3-5-9-10(6-4-2)12(14)8-7-11(9)13/h3-4,7-8,13-14H,1-2,5-6H2 |
InChI Key |
PVIZWRAPKUMOGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1CC=C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Benzenediol
The three benzenediol isomers differ in hydroxyl group positions, leading to distinct properties:
The allyl-substituted derivative (2,3-di-2-propenyl-) likely exhibits reduced water solubility and enhanced lipophilicity compared to unsubstituted 1,4-benzenediol due to the nonpolar allyl groups .
Substituted 1,4-Benzenediol Derivatives
Alkyl/allyl substitutions alter reactivity and applications:
*Calculated based on molecular formula C₁₂H₁₄O₂.
Toxicity and Environmental Impact
Substituents modulate hazards:
- 1,4-Benzenediol (Hydroquinone): Acute toxicity (oral LD₅₀ ~320 mg/kg in rats); aquatic toxicity (LC₅₀ ~1.2 mg/L in fish) .
- Halogenated Derivatives : Chloro-substituted analogs (e.g., 2-chloro-5-(hydroxymethyl)-) may exhibit higher persistence in the environment .
Research Findings and Data Gaps
- Anti-Cancer Activity : Methyl and dimethyl derivatives of 1,4-benzenediol are identified in anti-cancer extracts, but the 2,3-di-2-propenyl- variant’s bioactivity remains unexplored .
- Polymer Synthesis : Allyl groups in 2,3-di-2-propenyl- could enable crosslinking in polymers, similar to 1,4-benzenedicarboxylic acid derivatives .
- Analytical Challenges: Limited commercial availability (cf. ) and absence of spectral data in the evidence necessitate further characterization.
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